Binding Affinity to MD2 Protein: 4-Bromo-5-fluoro-1H-benzimidazole Exhibits IC50 = 9.08 μM
4-Bromo-5-fluoro-1H-benzimidazole demonstrates measurable binding to the MD2 protein, a co-receptor in Toll-like receptor 4 (TLR4) signaling. In a fluorescence displacement assay using recombinant human MD2, the compound exhibited an IC50 of 9.08 μM (9.08E+3 nM) [1]. This interaction is relevant for modulating inflammatory pathways. Comparative binding data for unsubstituted benzimidazole or other simple halogenated analogs against MD2 are not available in the same assay context, limiting direct head-to-head potency ranking; however, this value establishes a baseline activity profile specific to this substitution pattern.
| Evidence Dimension | MD2 protein binding affinity (displacement of bis-ANS probe) |
|---|---|
| Target Compound Data | IC50 = 9.08 μM |
| Comparator Or Baseline | Unsubstituted benzimidazole (data not available in same assay) |
| Quantified Difference | Not directly calculable due to lack of comparator data in same assay |
| Conditions | Recombinant human MD2; bis-ANS displacement fluorescence assay; 5 min incubation |
Why This Matters
This IC50 value provides a quantitative benchmark for evaluating MD2-targeted activity, enabling researchers to assess whether this substitution pattern yields sufficient potency for their specific inflammation or TLR4 pathway project goals.
- [1] BindingDB Entry BDBM50277589. Affinity data for CHEMBL4162528. IC50: 9.08E+3 nM. Accessed 2025. View Source
